![molecular formula C21H18N4O3 B2736470 N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-72-7](/img/structure/B2736470.png)
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: 3-methoxyaniline.
Reaction Conditions: Coupling of the pyrazolo[1,5-a]pyrazinone core with 3-methoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetamide Formation
Starting Materials: Acetic anhydride.
Reaction Conditions: Reaction of the coupled product with acetic anhydride under mild heating to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolo[1,5-a]pyrazinone Core
Starting Materials: Phenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid to form the pyrazolone intermediate.
Cyclization: The intermediate undergoes cyclization with 2-chloro-3-formylquinoxaline under basic conditions to form the pyrazolo[1,5-a]pyrazinone core.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methoxy group to form a hydroxyl group or further oxidation to form a carboxylic acid.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the carbonyl group to form alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or bromine.
Conditions: Typically performed in the presence of a base or acid catalyst.
Products: Substitution of the methoxy group with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, bromine.
Catalysts: Acetic acid, triethylamine, EDCI.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide: shares structural similarities with other pyrazolo[1,5-a]pyrazinone derivatives.
N-(4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3-methoxyphenyl)-2-(4-oxo-2-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide: Similar core structure but with a methyl group instead of a phenyl group.
Uniqueness
Structural Features: The presence of both methoxyphenyl and phenylpyrazolo[1,5-a]pyrazinone moieties makes it unique compared to other derivatives.
Biological Activity: Its specific substitution pattern may confer unique biological activities, making it a valuable compound for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-28-17-9-5-8-16(12-17)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIIDEWDEOYGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)
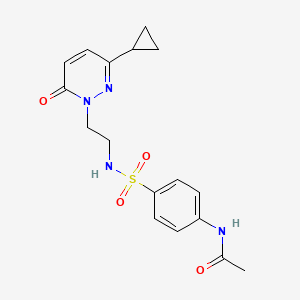
![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2736390.png)
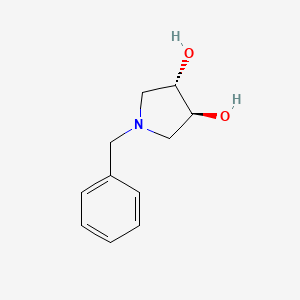
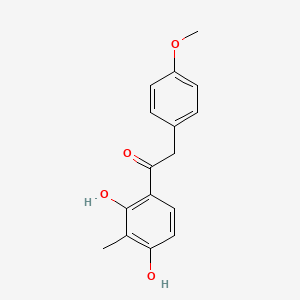
![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)
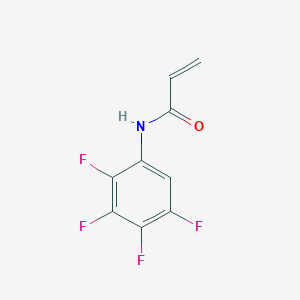
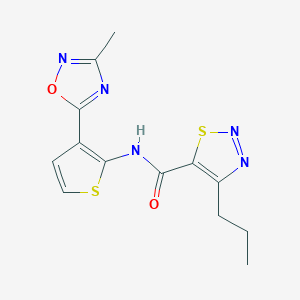
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)

![4-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2736409.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2736410.png)
